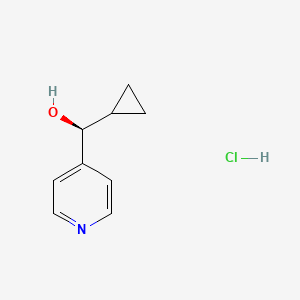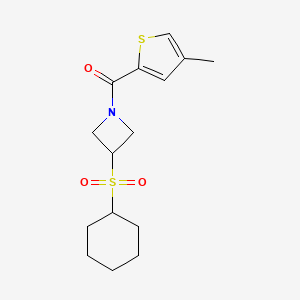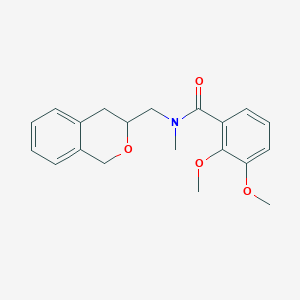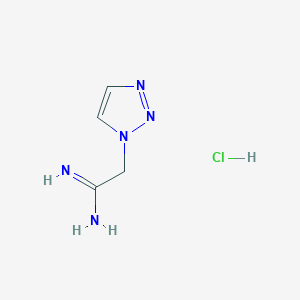![molecular formula C12H21F2NO3 B2927820 Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate CAS No. 2386371-07-7](/img/structure/B2927820.png)
Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 2386371-07-7 . It has a molecular weight of 265.3 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ((5,5-difluoro-2-hydroxycyclohexyl)methyl)carbamate . The InChI Code is 1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8-9,16H,4-7H2,1-3H3,(H,15,17) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 265.3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate, although not directly mentioned in the provided studies, shares structural similarities and synthetic methodologies with various tert-butyl carbamate derivatives. These derivatives play a crucial role as intermediates in the synthesis of biologically active compounds and in the modification of chemical structures for enhanced efficacy.
Intermediate for Nucleotide Analogues : A study by Ober et al. (2004) discusses a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, showcasing the importance of tert-butyl carbamate derivatives as intermediates in the synthesis of nucleotide analogues. The detailed structural analysis confirms the substitution pattern essential for mimicking β-2-deoxyribosylamine, demonstrating the compound's significance in medicinal chemistry Ober et al., 2004.
Transformation of Amino Protecting Groups : Research by Sakaitani and Ohfune (1990) highlights the chemoselective transformation capabilities of tert-butyl carbamate derivatives. The study introduces a novel species for the transformation of common amino protecting groups, indicating the flexibility and utility of these compounds in synthetic organic chemistry Sakaitani & Ohfune, 1990.
Synthesis of Spirocyclopropanated Analogues : Brackmann et al. (2005) detail the conversion of tert-butyl carbamate derivatives into spirocyclopropanated analogues of insecticides, illustrating the derivative's role in creating structurally novel compounds with potential applications in agriculture and pest control Brackmann et al., 2005.
Building Blocks in Organic Synthesis : Another study by Guinchard et al. (2005) explores tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a class of N-(Boc) nitrone equivalents. This work underlines the adaptability of tert-butyl carbamate derivatives as building blocks in organic synthesis, enabling a range of chemical transformations Guinchard et al., 2005.
Chemical Properties and Structural Analysis
- Crystal Structure Analysis : Carbamate derivatives' crystal structures provide insights into their molecular arrangements and potential reactivity. Studies on isomorphous crystal structures of carbamate derivatives highlight the importance of hydrogen and halogen bonding in determining molecular geometry and stability, which is crucial for designing compounds with specific properties Baillargeon et al., 2017.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8-9,16H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHNWKURGLHUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCC1O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)
![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)



![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)
